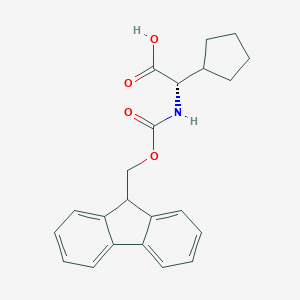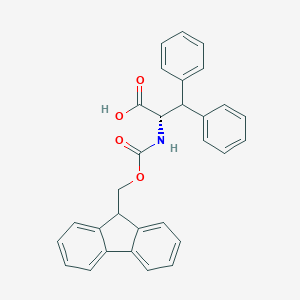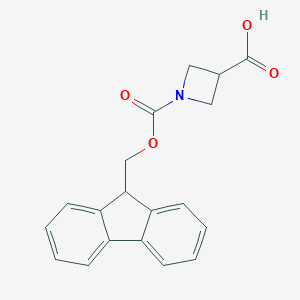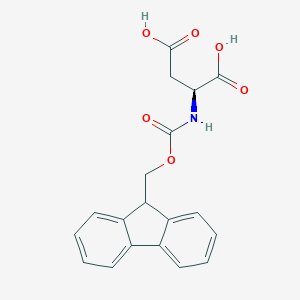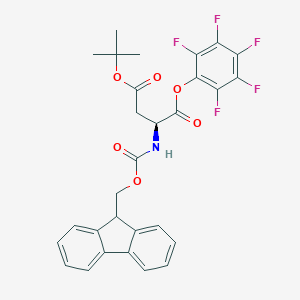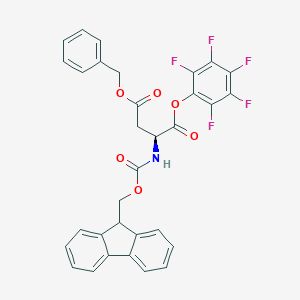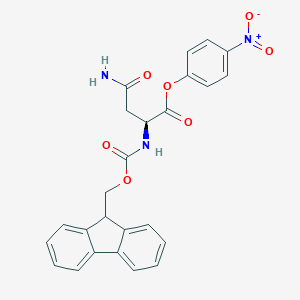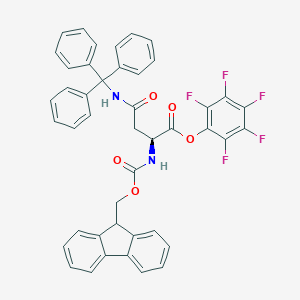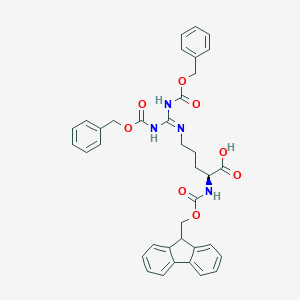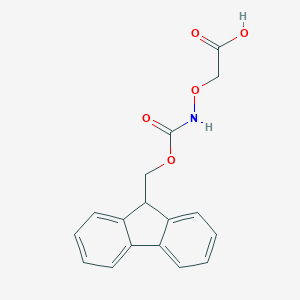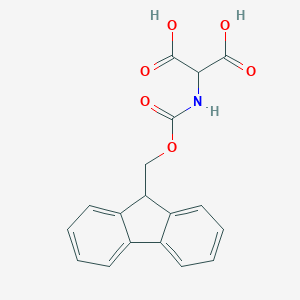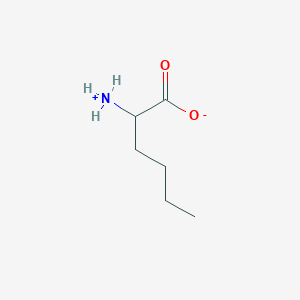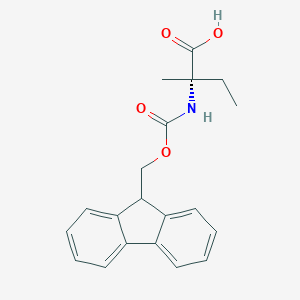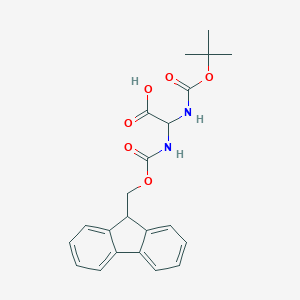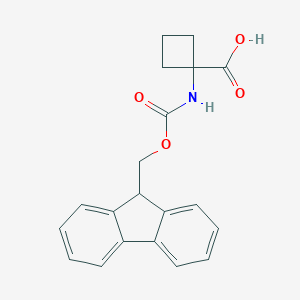
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid
Description
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337,38 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-1-amino-1-cyclobutanecarboxylic acid, also known as Fmoc-AC4C-OH, is primarily used in the field of organic synthesis as a protective group or functional group . The primary targets of this compound are the amino groups in peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-AC4C-OH serves as a protective group for the amino group during peptide synthesis . It prevents the amino group from reacting with other reagents in the environment, ensuring that the desired peptide sequence is synthesized without unwanted side reactions .
Result of Action
The primary result of Fmoc-AC4C-OH’s action is the successful synthesis of the desired peptide sequence. By protecting the amino group during synthesis, Fmoc-AC4C-OH ensures that peptide bonds form at the correct locations, leading to the production of the intended peptide .
Action Environment
The action of Fmoc-AC4C-OH is influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes under high heat or flame . It is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and dichloromethane, but is almost insoluble in water . These properties need to be taken into account when using Fmoc-AC4C-OH in peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-1-amino-1-cyclobutanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid derivatives and coupling reagents. The interactions between Fmoc-1-amino-1-cyclobutanecarboxylic acid and these biomolecules facilitate the formation of peptide bonds, enabling the synthesis of complex peptides and proteins .
Cellular Effects
The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid on cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the production of specific peptides and proteins that are essential for various cellular activities. Fmoc-1-amino-1-cyclobutanecarboxylic acid can impact cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for the synthesis of bioactive peptides .
Molecular Mechanism
At the molecular level, Fmoc-1-amino-1-cyclobutanecarboxylic acid exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the amino group becomes available for peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid can change over time due to factors such as stability and degradation. This compound is generally stable when stored under appropriate conditions, but prolonged exposure to certain environmental factors may lead to degradation. Long-term studies have shown that Fmoc-1-amino-1-cyclobutanecarboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo peptide synthesis experiments .
Dosage Effects in Animal Models
The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid in animal models vary with different dosages. At lower doses, this compound can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any negative effects .
Metabolic Pathways
Fmoc-1-amino-1-cyclobutanecarboxylic acid is involved in metabolic pathways related to peptide synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The presence of the Fmoc group influences the metabolic flux and levels of metabolites involved in peptide synthesis, ensuring efficient and selective reactions .
Transport and Distribution
Within cells and tissues, Fmoc-1-amino-1-cyclobutanecarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions help localize and accumulate the compound in areas where peptide synthesis occurs. The transport and distribution of Fmoc-1-amino-1-cyclobutanecarboxylic acid are crucial for its effective utilization in biochemical reactions .
Subcellular Localization
The subcellular localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity or function. The precise localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is essential for its role in peptide synthesis and other biochemical processes .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLSMDZVGLRTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363749 | |
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-77-9 | |
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


